molecular formula C13H6Cl2OS B14316192 2,4-Dichloro-9H-thioxanthen-9-one CAS No. 107690-02-8

2,4-Dichloro-9H-thioxanthen-9-one

Cat. No.: B14316192
CAS No.: 107690-02-8
M. Wt: 281.2 g/mol
InChI Key: UXCIJKOCUAQMKD-UHFFFAOYSA-N
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Description

2,4-Dichloro-9H-thioxanthen-9-one is a halogenated derivative of thioxanthenone, a tricyclic scaffold comprising two benzene rings fused with a thiophene ring and a ketone group. The substitution of chlorine atoms at the 2- and 4-positions confers distinct electronic and steric properties, influencing its chemical reactivity, solubility, and biological interactions.

Properties

CAS No.

107690-02-8

Molecular Formula

C13H6Cl2OS

Molecular Weight

281.2 g/mol

IUPAC Name

2,4-dichlorothioxanthen-9-one

InChI

InChI=1S/C13H6Cl2OS/c14-7-5-9-12(16)8-3-1-2-4-11(8)17-13(9)10(15)6-7/h1-6H

InChI Key

UXCIJKOCUAQMKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(S2)C(=CC(=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-9H-thioxanthen-9-one typically involves the chlorination of thioxanthone. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2 and 4 positions. Common reagents used in this process include chlorine gas or other chlorinating agents in the presence of a suitable solvent.

Industrial Production Methods

Industrial production of 2,4-Dichloro-9H-thioxanthen-9-one follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-9H-thioxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thioxanthene derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thioxanthene derivatives.

    Substitution: Various substituted thioxanthones depending on the nucleophile used.

Scientific Research Applications

2,4-Dichloro-9H-thioxanthen-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in photodynamic therapy.

    Industry: Employed in the production of coatings, inks, and adhesives due to its photoinitiating properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-9H-thioxanthen-9-one primarily involves its ability to absorb light and generate reactive species. These reactive species can initiate polymerization reactions or interact with biological molecules, leading to various effects. The compound’s molecular targets and pathways are still under investigation, but it is known to interact with DNA and proteins, potentially inhibiting their functions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Thioxanthenone derivatives exhibit diverse biological activities depending on substituent type and position. Key comparisons include:

Compound Substituents Key Properties/Bioactivity Reference
2,4-Dichloro-9H-thioxanthen-9-one Cl (2,4-positions) Electron-withdrawing; enhances lipophilicity [Hypothesized]
1-Chloro-4-propoxy-9H-thioxanthen-9-one Cl (1-), OPr (4-) Antitumor activity (GI₅₀ = 1.9 μM in leukemia)
2-Chlorothioxanthen-9-one Cl (2-) Intermediate for synthesis of amino derivatives
2,4-Diethyl-9H-thioxanthen-9-one Et (2,4-positions) Planar structure; environmental release concerns
1-[[2-(Diethylamino)ethyl]amino]-4-propoxy-9H-thioxanthen-9-one (TXA1) NH₂ (1-), OPr (4-) Potent antitumor activity; forms stable HCl salt
  • Chlorine vs. In contrast, amino and alkoxy groups (e.g., TXA1) enhance hydrogen bonding and solubility, correlating with higher antitumor efficacy .
  • Positional Effects : Chlorination at 2,4-positions may sterically hinder interactions with biological targets compared to 1,4-substituted analogs (e.g., 1-chloro-4-propoxy derivatives) .

Physicochemical Properties

  • Lipophilicity (log P) : Chlorine substituents increase log P compared to ethyl or methoxy groups. For example, 2,4-Diethylthioxanthen-9-one (log P ~4.5) is less lipophilic than 2,4-Dichloro (estimated log P >5), which may enhance blood-brain barrier penetration but raise toxicity risks .
  • Crystallography : 2,4-Diethylthioxanthen-9-one exhibits near-planar geometry, while chloro-substituted analogs may show distorted ring systems due to steric and electronic effects .

Key Research Findings

  • QSAR Insights: A 3D-QSAR study () highlights that steric/electrostatic fields and log P significantly influence antitumor activity. Chloro-substituted compounds may occupy hydrophobic pockets but lack the hydrogen-bond donors present in amino derivatives .
  • Environmental Impact : 2,4-Diethylthioxanthen-9-one is regulated for water release (), implying chloro analogs may require similar environmental monitoring .

Biological Activity

2,4-Dichloro-9H-thioxanthen-9-one is a compound of significant interest due to its diverse biological activities. Its structure, featuring a thioxanthene core, suggests potential applications in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antioxidant, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.

Chemical Structure

The chemical structure of 2,4-Dichloro-9H-thioxanthen-9-one can be represented as follows:

C13H7Cl2OS\text{C}_{13}\text{H}_7\text{Cl}_2\text{OS}

1. Antioxidant Activity

Research indicates that 2,4-Dichloro-9H-thioxanthen-9-one exhibits notable antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and cardiovascular disorders.

  • Study Findings : In vitro assays demonstrated that this compound effectively scavenges free radicals, thereby reducing oxidative damage in cellular models. The antioxidant activity was comparable to known standards like ascorbic acid .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation, a critical factor in many chronic diseases.

  • Mechanism : It is believed that 2,4-Dichloro-9H-thioxanthen-9-one inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to decreased inflammation markers in experimental models .

3. Antimicrobial Activity

The antimicrobial potential of 2,4-Dichloro-9H-thioxanthen-9-one has been explored against various pathogens.

  • Case Studies :
    • A study evaluated its efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound exhibited significant inhibitory effects on bacterial growth, suggesting its potential as an antibacterial agent .
    • Another investigation focused on its antifungal properties, revealing effective inhibition against common fungal strains .

Research Findings Summary Table

Biological ActivityMechanism/EffectReference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of COX/LOX
AntimicrobialInhibition of bacterial/fungal growth

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